molecular formula C17H17N3OS B4001604 (5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol

Cat. No.: B4001604
M. Wt: 311.4 g/mol
InChI Key: UWCRTQNNCJVZPE-UHFFFAOYSA-N
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Description

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group, a methyl group, and a phenylmethanol group attached to the triazole ring

Scientific Research Applications

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Research is being conducted to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group on the triazole ring.

    Attachment of the Phenylmethanol Group: The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Benzyl mercaptan, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of (5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to cytotoxic effects on cancer cells.

    Pathways Involved: The compound can interfere with cellular pathways such as the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-benzylsulfanyl-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
  • 3-benzylsulfanyl-4-methyl-4H-(1,2,4)triazole
  • 3-(4-methoxy-benzylsulfanyl)-4H-(1,2,4)triazole

Uniqueness

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-16(15(21)14-10-6-3-7-11-14)18-19-17(20)22-12-13-8-4-2-5-9-13/h2-11,15,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCRTQNNCJVZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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